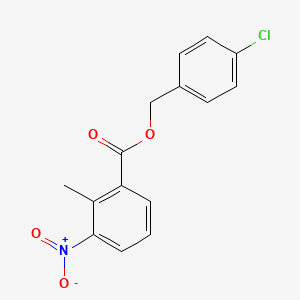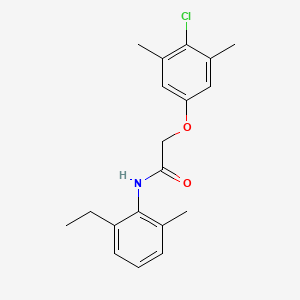
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide, commonly known as BRD7678, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
BRD7678 has been used in a variety of scientific research applications, including cancer research, immunology, and neurobiology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of other chemotherapeutic agents. In immunology, BRD7678 has been used to study the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the regulation of immune cell function, and to develop new immunotherapeutic strategies. In neurobiology, BRD7678 has been used to investigate the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the development and function of the nervous system.
Wirkmechanismus
BRD7678 binds to the bromodomain of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins, preventing their interaction with acetylated histones and other transcriptional co-factors. This results in the inhibition of gene expression, particularly of genes that are involved in cell proliferation and survival. The mechanism of action of BRD7678 is similar to other N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide inhibitors, such as JQ1 and I-N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide762.
Biochemical and Physiological Effects:
BRD7678 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in some cancer cell lines. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine. In immunology, BRD7678 has been shown to modulate the function of immune cells, such as T cells and macrophages, and to enhance their anti-tumor activity. In neurobiology, BRD7678 has been shown to affect the development and function of the nervous system, particularly in the regulation of synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BRD7678 in lab experiments include its potency, specificity, and availability. It has been extensively characterized in the literature, and is commercially available from several vendors. However, the limitations of using BRD7678 include its potential toxicity and off-target effects, which may vary depending on the cell type and experimental conditions. It is important to carefully optimize the concentration and duration of treatment, and to use appropriate controls and assays to validate the results.
Zukünftige Richtungen
There are several future directions for the use of BRD7678 in scientific research. One direction is to further investigate its mechanism of action and specificity, particularly in the context of different cell types and disease models. Another direction is to develop new derivatives and analogs of BRD7678 with improved potency and selectivity. Additionally, BRD7678 could be used in combination with other compounds, such as immune checkpoint inhibitors or epigenetic modifiers, to enhance their therapeutic efficacy. Finally, BRD7678 could be used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of BRD7678 has been reported in the literature. The method involves the reaction of 5-bromo-2-pyridinylamine with 4-chlorophenylacrylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-11-4-7-13(17-9-11)18-14(19)8-3-10-1-5-12(16)6-2-10/h1-9H,(H,17,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQZSISVCHYYPB-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)


![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)